molecular formula C14H25BrN2O6 B2609098 Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate CAS No. 2102410-31-9

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate

Cat. No.: B2609098
CAS No.: 2102410-31-9
M. Wt: 397.266
InChI Key: SQJTVQSZFVOIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is a chemical compound with the molecular formula C14H25BrN2O6. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-bromopropyl chain, making it a versatile intermediate in various chemical reactions .

Scientific Research Applications

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is unique due to its combination of a piperazine ring, a tert-butyl group, and a 3-bromopropyl chain. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrN2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13;3-1(4)2(5)6/h4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGGRWVFFKHVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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